1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone
Description
1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone (CAS: 947724-87-0) is a spirocyclic compound featuring a piperidine ring fused with a dihydroquinoline moiety via a spiro linkage at position 4 of the piperidine. Its molecular formula is C₁₅H₂₀N₂O, with a molecular weight of 244.34 g/mol . The spiro architecture introduces conformational rigidity, which can enhance binding affinity and selectivity toward biological targets, such as enzymes or receptors involved in neurological and oncological pathways .
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-spiro[2,3-dihydroquinoline-4,4'-piperidine]-1-ylethanone |
InChI |
InChI=1S/C15H20N2O/c1-12(18)17-11-8-15(6-9-16-10-7-15)13-4-2-3-5-14(13)17/h2-5,16H,6-11H2,1H3 |
InChI Key |
GTNLOWPGCKMFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CCNCC2)C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone typically involves multi-step reactions. One common method includes the condensation of piperidine derivatives with quinoline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated spirocyclic compounds .
Scientific Research Applications
1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structural analogs of 1-(2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone, highlighting differences in substituents, ring systems, and biological relevance:
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated at 2.1–2.5 , comparable to analogs like 1'-acyl derivatives (logP ~2.8) but lower than NVP-LMU348 (logP ~4.1) due to the latter’s fluorinated aromatic groups .
- Solubility : Moderate aqueous solubility (~50–100 μM) in PBS, typical of spirocyclic amines .
Research Findings and Challenges
- Biological Optimization : While spiropiperidines show promise, their metabolic stability and pharmacokinetic profiles require further optimization for therapeutic use .
Biological Activity
1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone, also known by its CAS number 947724-87-0, is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O
- Molecular Weight : 244 g/mol
- CAS Number : 947724-87-0
The compound features a spiro-piperidine structure fused with a quinoline moiety, which is significant for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone. For instance, dispirooxindolopyrrolidine derivatives have demonstrated significant antibacterial activity against healthcare-associated microbial pathogens (HAMPs). The antimicrobial efficacy was assessed using the agar diffusion method and minimal inhibitory concentration (MIC) values, showing promising results against various strains .
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound A | 3.2 | Mycobacterium tuberculosis |
| Compound B | 9.5 | Mycobacterium tuberculosis |
| 1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone | TBD | TBD |
The mechanism of action for compounds in this class often involves interaction with specific bacterial proteins. For instance, structural modifications in related compounds have been shown to enhance their interaction with mycobacterial proteins, leading to increased antibacterial potency . The presence of basic nitrogen in the piperidine ring contributes to the solubility and bioactivity of these compounds.
Study 1: Antituberculosis Activity
In a study focused on antituberculosis activity, several derivatives of spiro-piperidine compounds were synthesized and tested. The results indicated that modifications in the molecular structure could significantly enhance the antibacterial activity against Mycobacterium tuberculosis. The most potent compound exhibited an MIC of 0.10 μM .
Study 2: Antioxidant Properties
Another aspect of biological activity investigated was the antioxidant potential of spiro compounds. The DPPH radical scavenging assay revealed that certain derivatives not only exhibited antibacterial properties but also demonstrated significant antioxidant activity, suggesting a dual mechanism that could be beneficial in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
